molecular formula C15H11ClN2O B593387 Desmethyldiazepam-d5 CAS No. 65891-80-7

Desmethyldiazepam-d5

Cat. No.: B593387
CAS No.: 65891-80-7
M. Wt: 275.74 g/mol
InChI Key: AKPLHCDWDRPJGD-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordiazepam-d5 is a deuterated form of nordiazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Nordiazepam-d5 is primarily used as an internal standard in analytical chemistry, particularly in the quantification of nordiazepam levels in biological samples such as urine, serum, or plasma using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nordiazepam-d5 involves the deuteration of nordiazepam. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without altering the chemical structure of nordiazepam .

Industrial Production Methods

Industrial production of nordiazepam-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nordiazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Nordiazepam-d5, like nordiazepam, exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent reduction in neuronal excitability. The primary molecular targets are the GABA-A receptor and its benzodiazepine binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nordiazepam-d5 is unique due to its specific use as an internal standard for nordiazepam quantification. Its deuterated nature provides distinct mass spectrometric properties, allowing for accurate and precise quantification in complex biological matrices. This makes it an invaluable tool in analytical and forensic chemistry .

Biological Activity

Desmethyldiazepam-d5, a deuterated analog of desmethyldiazepam, is primarily utilized in research for its unique properties that enhance the study of benzodiazepine pharmacokinetics and toxicology. This article explores its biological activity, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H10D5ClN2O and a molecular weight of approximately 275.74 g/mol. The presence of deuterium allows for distinct nuclear magnetic resonance (NMR) and mass spectrometry profiles, facilitating accurate identification and quantification in biological samples.

As a benzodiazepine derivative, this compound exhibits several biological activities:

  • Sedative Effects : Like other benzodiazepines, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.
  • Pharmacokinetics : The stable isotopic labeling with deuterium aids in tracking drug metabolism without interference from non-labeled compounds, making it invaluable for pharmacokinetic studies .

Applications in Research

This compound is primarily used in the following areas:

  • Forensic Toxicology : It is employed to detect and quantify benzodiazepines in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application is crucial for forensic analysis in postmortem investigations .
  • Pharmacokinetic Studies : Researchers utilize this compound to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of benzodiazepines. Its unique isotopic signature allows for precise tracking of drug dynamics in vivo .
  • Entomotoxicology : The compound has been used to study the effects of benzodiazepines on insect larvae, providing insights into toxicological analyses relevant to forensic investigations.

Pharmacokinetic Studies

A study utilizing this compound demonstrated its effectiveness in understanding the pharmacokinetics of benzodiazepines. The compound was shown to facilitate rapid hydrolysis in urine samples, significantly reducing processing time compared to traditional methods. This efficiency is particularly beneficial in clinical settings where timely results are critical .

Case Studies

In a postmortem forensic analysis involving multiple cases from the Netherlands Forensic Institute, desmethyldiazepam was detected alongside other benzodiazepines. The study highlighted its role in understanding postmortem redistribution patterns and the implications for toxicological interpretations .

Benzodiazepine Median Concentration (C/P Ratio) Significance
Diazepam0.005High
Desmethyldiazepam0.005High
Temazepam0.05Moderate

This table summarizes findings from forensic cases where desmethyldiazepam was analyzed alongside other substances, indicating its relevance in toxicological assessments.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Desmethyldiazepam-d5 in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for deuterated compounds. Key parameters include monitoring mass transitions (e.g., m/z 290 → 198 for this compound) to distinguish it from non-deuterated analogs. Internal standardization with deuterated compounds minimizes matrix effects and improves accuracy . Calibration curves should span the expected concentration range, validated with precision (CV <15%) and accuracy (85–115%) criteria .

Q. How is this compound synthesized for use as an analytical reference standard?

Synthesis involves isotopic labeling via hydrogen-deuterium exchange or deuterated precursor reactions. For example, deuteration at specific positions (e.g., methyl or aromatic groups) is achieved using deuterated reagents like D₂O or deuterated alkyl halides. Purity is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS to ensure isotopic enrichment >98% .

Q. What criteria ensure the purity of this compound in pharmaceutical research?

Purity is assessed using chromatographic methods (HPLC/UV or UPLC-PDA) and spectroscopic techniques (NMR, FTIR). Impurity profiling (e.g., residual non-deuterated analogs or degradation products) follows guidelines from pharmacopeias (e.g., USP or EP), with acceptance thresholds ≤0.1% for major impurities .

Q. How does this compound differ pharmacokinetically from its non-deuterated analog?

Deuterated analogs like this compound exhibit slower metabolic clearance due to the kinetic isotope effect, which stabilizes C-D bonds against enzymatic breakdown. Comparative studies in vitro (e.g., liver microsomes) and in vivo (rodent models) quantify differences in half-life (t₁/₂) and metabolic pathways .

Advanced Research Questions

Q. How can researchers validate an LC-MS/MS method using this compound as an internal standard?

Validation follows ICH Q2(R1) guidelines , including:

  • Linearity : R² ≥0.99 over the calibration range.
  • Accuracy/Precision : Intra-/inter-day CV <15% and recovery 85–115%.
  • Matrix Effects : Assessed by comparing spike-in recovery in biological vs. solvent matrices.
  • Stability : Bench-top, freeze-thaw, and long-term stability under storage conditions .

Q. What strategies mitigate isotopic interference when using this compound in high-resolution mass spectrometry (HRMS)?

To avoid interference from non-deuterated analogs or metabolic derivatives:

  • Use mass resolution >30,000 to distinguish m/z shifts (e.g., +5 Da for d5 labeling).
  • Employ dynamic exclusion to prevent co-elution of isobaric compounds.
  • Validate selectivity via spiked blank matrices .

Q. How can stability studies for this compound be designed under physiological conditions?

Stability is tested under varying pH (1–9) , temperature (4–37°C) , and oxidative conditions (e.g., H₂O₂). Samples are analyzed at intervals (0–24 hours) using LC-MS/MS. Degradation products (e.g., hydrolyzed or oxidized derivatives) are identified via MS/MS fragmentation patterns .

Q. What experimental approaches resolve discrepancies in reported pharmacokinetic data for this compound?

Contradictions in data (e.g., variable t₁/₂) are addressed by:

  • Standardizing protocols : Consistent dosing, sampling times, and species/strain selection.
  • Cross-lab validation : Collaborative studies using shared reference standards.
  • Meta-analysis : Systematic review of literature to identify confounding variables (e.g., diet, enzyme induction) .

Q. How do researchers compare the metabolic pathways of this compound and its non-deuterated analog?

Pathways are elucidated via tracer studies (e.g., ¹⁴C-labeled compounds) and metabolite profiling using HRMS. Key steps include:

  • Phase I metabolism : Cytochrome P450 isoform-specific assays (e.g., CYP3A4/5).
  • Phase II conjugates : Glucuronidation/sulfation rates quantified via enzymatic hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) and ANOVA are used to compare efficacy/safety endpoints. For small sample sizes, non-parametric tests (Mann-Whitney U) or Bayesian hierarchical models improve robustness. Data reproducibility is ensured via power analysis and replication in independent cohorts .

Properties

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLHCDWDRPJGD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675807
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65891-80-7
Record name Nordiazepam D5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyldiazepam-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORDIAZEPAM D5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux 1.76 g. (0.005 moles) of 2-(2-bromoacetamido)-5-chlorobenzophenone, 2.80 g. (0.02 moles) of hexamethylenetetramine and 1.96 g. (0.020 moles) of ammonium bromide in 14 ml. of 85% (v/v) aqueous isopropyl alcohol for 2 hours. Pour the reaction mixture into water and extract with benzene. Dry the benzene solution over anhydrous sodium sulfate. Filter and evaporate to dryness. After recrystallization, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is obtained. In thin layer chromatography the product shows a single spot (silica gel GF plates, benzene-ethyl acetate-acetic acid=18:3:1), m.p. 213°-215° C.
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods II

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
diazepam
Name
nordiazepam

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CN=C(c2ccccc2)c2cc(Cl)ccc2N1

Synthesis routes and methods IV

Procedure details

1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one; 7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one; 5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;
Name
1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods V

Procedure details

Acetic acid is added to a solution of 0.409 g. (0.001 moles) of 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, potassium hydroxide (4306 CB) in 4 ml. of distilled water to adjust the solution to pH 4. The solution is heated on a water bath for 15 minutes; a solid precipitates which is separated, washed with water and dried; weight 0.216 g; m.p. 214°-216°C; yield 80%. This product is identical with the product obtained in Example 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
7-Chloro-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.